molecular formula C14H11N3OS B5185364 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile

Cat. No. B5185364
M. Wt: 269.32 g/mol
InChI Key: GFKDURCPRUHGLE-UHFFFAOYSA-N
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Description

2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile, also known as DTCC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of chromene derivatives, which have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. DTCC has been synthesized using different methods, and its mechanism of action has been investigated in various studies.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been investigated in various studies. In a study conducted by Li et al., 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile was found to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. The study also reported that 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile inhibited the expression of Bcl-2 and activated caspase-3 and caspase-9, which are involved in the apoptotic pathway. 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been reported to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA and RNA.
Biochemical and Physiological Effects
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. In a study conducted by Li et al., 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile was found to induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). The study also reported that 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile inhibited the expression of antioxidant enzymes, including catalase and superoxide dismutase. 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been reported to exhibit antidiabetic activity by reducing blood glucose levels in streptozotocin-induced diabetic rats. In addition, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been reported to exhibit neuroprotective activity by reducing oxidative stress and inhibiting the expression of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent biological activities. However, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has some limitations, including its poor solubility in water, which may limit its use in in vivo studies. In addition, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has not been extensively studied for its pharmacokinetics and pharmacodynamics, which may limit its potential as a drug candidate.

Future Directions

There are several future directions for the investigation of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile. Firstly, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile to determine its potential as a drug candidate. Secondly, studies are needed to investigate the structure-activity relationship of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile to optimize its biological activities. Thirdly, studies are needed to investigate the potential of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile as a scaffold for the development of novel drugs. Finally, studies are needed to investigate the potential of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile in combination with other drugs for the treatment of various diseases.

Synthesis Methods

2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been synthesized using different methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. In a one-pot synthesis method, 2-aminothiophenol, malononitrile, and 4-hydroxycoumarin were reacted in the presence of piperidine as a catalyst to yield 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile. Microwave-assisted synthesis involves the reaction of 2-aminothiophenol, malononitrile, and 4-hydroxycoumarin in the presence of potassium carbonate and DMF as a solvent under microwave irradiation. Solvent-free synthesis, on the other hand, involves the grinding of 2-aminothiophenol, malononitrile, and 4-hydroxycoumarin in a mortar and pestle under ambient conditions. These methods have been reported to yield 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile in good to excellent yields.

Scientific Research Applications

2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In a study conducted by Li et al., 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile was found to exhibit potent anticancer activity against various cancer cell lines, including MCF-7, A549, and HepG2. The study also reported that 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile induced cell cycle arrest and apoptosis in cancer cells. 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been reported to exhibit antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6.

properties

IUPAC Name

2,7-diamino-4-thiophen-2-yl-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-7-10-13(12-2-1-5-19-12)9-4-3-8(16)6-11(9)18-14(10)17/h1-6,13H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKDURCPRUHGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-diamino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile

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